D-(+)-Raffinose pentahydrate is a naturally occurring trisaccharide composed of galactose, glucose, and fructose. This compound is significant in various biological and industrial applications due to its properties as a nutrient and stabilizer. It is commonly found in plants, particularly in beans, cabbage, brussels sprouts, broccoli, and whole grains. The pentahydrate form indicates that it incorporates five molecules of water in its crystalline structure.
D-(+)-Raffinose pentahydrate is classified as a carbohydrate, specifically an oligosaccharide. It is produced through the enzymatic action of α-galactosidase on sucrose and galactose. The compound can be extracted from natural sources or synthesized in the laboratory. It is recognized for its role in food science and biotechnology, particularly as a prebiotic and in fermentation processes.
The synthesis of D-(+)-raffinose pentahydrate can be achieved through several methods:
The molecular formula for D-(+)-raffinose pentahydrate is C₁₈H₄₂O₂₁·5H₂O. Its structure consists of three monosaccharides linked together:
The molecular weight of D-(+)-raffinose pentahydrate is approximately 504.5 g/mol when considering the water of hydration. The compound exhibits a specific configuration that contributes to its solubility and reactivity.
D-(+)-raffinose pentahydrate undergoes various chemical reactions, including:
The mechanism by which D-(+)-raffinose pentahydrate acts in biological systems involves several pathways:
Research indicates that raffinose enhances the viability of various microorganisms in culture media, thereby playing a crucial role in fermentation processes .
Relevant data on its properties can be found in chemical databases such as PubChem .
D-(+)-raffinose pentahydrate has diverse applications across several fields:
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